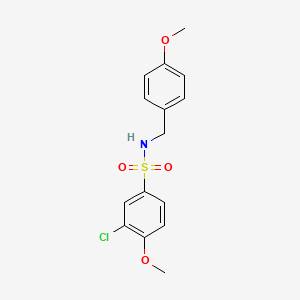![molecular formula C21H20N2O B5876179 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole is a benzimidazole derivative that has been widely studied for its potential therapeutic applications. This compound is known for its ability to bind to the histamine H2 receptor, which is involved in the regulation of gastric acid secretion. In
Applications De Recherche Scientifique
2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. One of the major scientific research applications of this compound is in the treatment of gastroesophageal reflux disease (GERD). This disease is characterized by the reflux of gastric acid into the esophagus, which can cause inflammation and damage to the esophageal mucosa. 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole has been shown to effectively reduce gastric acid secretion and relieve the symptoms of GERD.
Another scientific research application of this compound is in the treatment of peptic ulcers. Peptic ulcers are caused by the erosion of the mucosal lining of the stomach or duodenum, which can lead to pain, bleeding, and perforation. 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole has been shown to inhibit the growth of Helicobacter pylori, a bacterium that is known to be a major cause of peptic ulcers.
Mécanisme D'action
The mechanism of action of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole involves the binding of the compound to the histamine H2 receptor. This receptor is located on the surface of parietal cells in the stomach, which are responsible for the secretion of gastric acid. By binding to the H2 receptor, 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole inhibits the production of gastric acid and reduces the acidity of the stomach.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole are primarily related to its ability to reduce gastric acid secretion. This compound has been shown to effectively reduce the amount of acid produced by the stomach, which can help to relieve the symptoms of GERD and peptic ulcers. In addition, 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole has been shown to have minimal effects on other physiological processes, which makes it a safe and effective treatment option for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole for lab experiments is its high purity and high yield synthesis method. This allows researchers to obtain large quantities of the compound for use in in vitro and in vivo experiments. In addition, the specific binding of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole to the histamine H2 receptor makes it a useful tool for studying the role of this receptor in gastric acid secretion and related physiological processes.
One of the limitations of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole for lab experiments is its specificity for the histamine H2 receptor. This limits its potential applications in other areas of research that do not involve this receptor. In addition, the use of this compound in in vivo experiments may be limited by its potential side effects, such as hypotension and arrhythmias.
Orientations Futures
There are several future directions for research on 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole. One area of focus is the development of more potent and selective H2 receptor antagonists for the treatment of GERD and peptic ulcers. Another area of research is the investigation of the potential role of the histamine H2 receptor in other physiological processes, such as inflammation and immune regulation. Finally, the use of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole as a tool for studying the structure and function of the H2 receptor may lead to the development of new therapeutic agents for a variety of diseases.
Méthodes De Synthèse
The synthesis of 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole involves the reaction of 1-naphthol with propyl bromide to form 1-(1-naphthyloxy)propane. This intermediate is then reacted with o-phenylenediamine to produce 2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole. This synthesis method has been optimized to yield high purity and high yield of the final product.
Propriétés
IUPAC Name |
2-(naphthalen-1-yloxymethyl)-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h3-13H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNIUXSKSKANHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(naphthalen-1-yloxy)methyl]-1-propyl-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}acetonitrile](/img/structure/B5876109.png)




![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)
![1-{[(4-methylbenzyl)thio]acetyl}piperidine](/img/structure/B5876191.png)

